molecular formula C12H22O2 B7821234 2-Dodecenoic acid

2-Dodecenoic acid

Cat. No.: B7821234
M. Wt: 198.30 g/mol
InChI Key: PAWGRNGPMLVJQH-UHFFFAOYSA-N
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Description

2-Dodecenoic acid, also known as this compound, is a mono-unsaturated fatty acid with a single cis double bond located at the second carbon from the carboxyl end. It is a member of the medium-chain fatty acids, which typically contain between 6 and 12 carbon atoms. This compound is found in various natural sources, including certain seed oils and animal fats.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-lauroleic acid can be achieved through several methods. One common approach involves the partial hydrogenation of lauric acid, which introduces a double bond at the desired position. This process typically requires a catalyst such as palladium on carbon and is conducted under controlled hydrogen pressure and temperature conditions.

Industrial Production Methods: In industrial settings, 2-lauroleic acid can be produced through the ozonolysis of longer-chain unsaturated fatty acids, followed by reductive workup. This method allows for the selective cleavage of double bonds and the formation of the desired product. The reaction conditions often involve the use of ozone gas and a reducing agent such as zinc or dimethyl sulfide.

Chemical Reactions Analysis

Types of Reactions: 2-Dodecenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone, leading to the formation of shorter-chain carboxylic acids.

    Reduction: Hydrogenation of 2-lauroleic acid using catalysts like palladium or nickel results in the formation of lauric acid.

    Substitution: The carboxyl group of 2-lauroleic acid can be esterified or amidated using alcohols or amines in the presence of acid or base catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Alcohols or amines with acid or base catalysts.

Major Products Formed:

    Oxidation: Shorter-chain carboxylic acids.

    Reduction: Lauric acid.

    Substitution: Esters or amides of 2-lauroleic acid.

Scientific Research Applications

2-Dodecenoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various bioactive molecules and as a model compound for studying fatty acid metabolism.

    Biology: It serves as a signaling molecule in microbial communication and quorum sensing.

    Medicine: Research has shown its potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Industry: It is used in the production of biodegradable lubricants, surfactants, and as a component in cosmetic formulations.

Mechanism of Action

The mechanism by which 2-lauroleic acid exerts its effects involves its interaction with cellular membranes and enzymes. The cis double bond in its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for certain receptors and enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

    Oleic acid: A longer-chain mono-unsaturated fatty acid with a double bond at the ninth carbon.

    Myristoleic acid: A 14-carbon mono-unsaturated fatty acid with a double bond at the fifth carbon.

    Palmitoleic acid: A 16-carbon mono-unsaturated fatty acid with a double bond at the ninth carbon.

Uniqueness of 2-Lauroleic Acid: 2-Dodecenoic acid is unique due to its medium-chain length and the position of its double bond. This combination imparts distinct physical and chemical properties, such as lower melting points and specific reactivity patterns, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

dodec-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGRNGPMLVJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871073
Record name 2-Dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-16-2
Record name 2-Dodecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4412-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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